![molecular formula C22H17NO3 B14226626 N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-69-0](/img/structure/B14226626.png)
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide is a complex organic compound with the molecular formula C22H17NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-acetylphenylbenzamide with 2-hydroxybenzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is one of the methods used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, saturated derivatives, and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)maleimide: Known for its thermal stability and applications in polymer science.
Phenoxyacetamide Derivatives: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
CAS No. |
531492-69-0 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-[3-(2-hydroxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20-9-5-4-6-16(20)12-15-21(25)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15,24H,(H,23,26) |
InChI Key |
FROYLVHHZQWCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
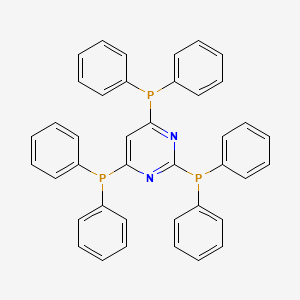
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
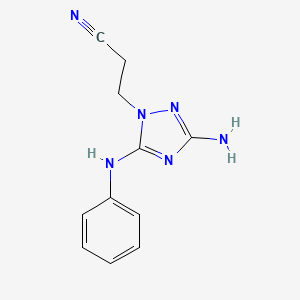
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
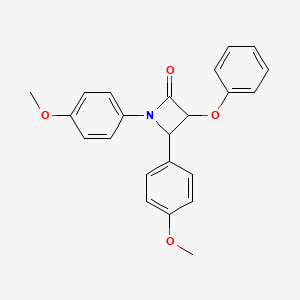
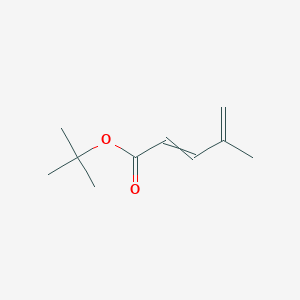
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
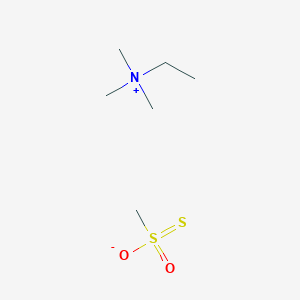
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
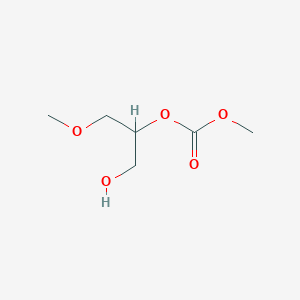

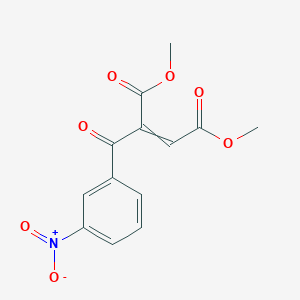
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
